The compound "2-(Chloromethyl)-4-methylquinazoline" and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Research has been conducted to explore the synthesis, mechanism of action, and applications of quinazoline derivatives in various fields, particularly as potential therapeutic agents against diseases such as HIV, cancer, malaria, and others. This comprehensive analysis will delve into the synthesis methods, the biological activities, and the potential applications of these compounds, as reported in the recent literature.
The synthesis of novel 2-chloromethyl-4(3H)-quinazolinones has led to the development of anticancer agents with 4-anilinoquinazoline scaffolds. These compounds have shown promising in vitro anticancer activity, highlighting their potential as therapeutic agents in oncology2. The ability of certain quinazoline derivatives to induce apoptosis selectively in cancer cells further underscores their potential in cancer treatment7.
Quinazoline derivatives have also been explored for their antimalarial properties. Compounds with a 4-aryl-2-trichloromethylquinazoline structure have been synthesized and evaluated for their activity against chloroquine-resistant and -sensitive Plasmodium falciparum strains. These studies have revealed the antiplasmodial potential of these compounds, which could lead to new treatments for malaria6. The structure-function relationships in aminoquinolines have provided insights into the essential features required for antiplasmodial activity, such as the presence of a 7-chloro group and a basic amino side chain5.
New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. The leader compound from this series improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential new avenue for anticonvulsant therapy10.
The antifolate activity of 2,4-diamino-5-chloroquinazoline analogues has been investigated, with some compounds showing potent inhibition of DHFR from P. carinii and T. gondii. These findings indicate the potential use of these compounds in treating infections caused by these organisms3.
The reactivity of 2-chloroquinazoline as a versatile building block has been studied, with various methods being tested for the selective removal of chloro substituents. This research has provided efficient methods for the introduction of the 2-quinazolinyl moiety, which is valuable for the synthesis of a wide range of biologically active compounds9.
The compound has the Chemical Abstracts Service (CAS) number 109113-72-6 and a molecular formula of C10H9ClN2, with a molecular weight of approximately 192.64 g/mol . Quinazolines, including 2-(Chloromethyl)-4-methylquinazoline, are significant in pharmaceutical chemistry due to their roles as intermediates in the synthesis of various bioactive molecules, including antidiabetic agents like linagliptin .
The synthesis of 2-(Chloromethyl)-4-methylquinazoline can be achieved through several methods, with varying degrees of efficiency and safety:
These synthetic routes highlight the importance of optimizing conditions to enhance yield while minimizing safety risks associated with toxic reagents.
The molecular structure of 2-(Chloromethyl)-4-methylquinazoline features a quinazoline ring system substituted with a chloromethyl group at the second position and a methyl group at the fourth position. The structural formula can be represented as follows:
2-(Chloromethyl)-4-methylquinazoline participates in various chemical reactions due to its reactive functional groups:
These reactions underscore its potential utility in synthesizing novel compounds for pharmaceutical applications.
The mechanism of action for 2-(Chloromethyl)-4-methylquinazoline primarily relates to its role as an intermediate in synthesizing biologically active compounds. For instance, it is utilized in synthesizing linagliptin, an antidiabetic medication that inhibits dipeptidyl peptidase-4 (DPP-4), thereby enhancing insulin secretion and lowering blood glucose levels .
The compound's electrophilic nature allows it to interact effectively with nucleophiles in biological systems, which may lead to the formation of active metabolites that exert pharmacological effects.
The physical and chemical properties of 2-(Chloromethyl)-4-methylquinazoline are critical for its application in research and industry:
These properties influence its handling, storage, and application in synthetic processes.
2-(Chloromethyl)-4-methylquinazoline serves several important applications:
The compound's versatility makes it valuable across multiple domains within medicinal chemistry and pharmaceutical development.
2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) is a bicyclic heteroaromatic compound with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64–192.65 g/mol [2] [4] [7]. Its structure comprises a quinazoline core—a fusion of benzene and pyrimidine rings—with two critical substituents: a chloromethyl group (–CH₂Cl) at the 2-position and a methyl group (–CH₃) at the 4-position [3] [4]. The chloromethyl group exhibits high reactivity, enabling nucleophilic substitution reactions (e.g., with amines or thiols), while the 4-methyl group influences electron density across the quinazoline system [3] [6]. The compound’s predicted pKa of 1.86 ± 0.50 indicates weak basicity, likely protonating at N1 or N3 under acidic conditions [4]. The InChIKey UHCUBOJGMLASBY-UHFFFAOYSA-N
provides a unique identifier for computational studies and database searches [4] [6].
Table 1: Atomic Composition and Bonding Features
Element | Count | Hybridization | Key Bond Types |
---|---|---|---|
Carbon | 10 | sp²/sp³ | Aromatic, aliphatic |
Nitrogen | 2 | sp² | Pyrimidine-type N |
Chlorine | 1 | sp³ | Polar C–Cl bond |
Hydrogen | 9 | – | C–H bonds |
This compound typically presents as a light yellow to orange crystalline powder or white to pale yellow crystals [2] [3]. It displays a melting point range of 61–65°C, consistent across commercial sources [2] [4] [8]. The density is approximately 1.25 g/cm³ at 20°C [3] [4]. Solubility data indicate moderate dissolution in chloroform and methanol, slight solubility in ethanol, and limited water solubility (3.11 g/L at 20°C) [4] [8]. The compound absorbs UV light at 318 nm in ethanol, characteristic of π→π* transitions in conjugated quinazoline systems [2] [4]. Its vapor pressure is negligible (0 Pa at 20°C), suggesting low volatility [4]. Storage recommendations include refrigeration (2–8°C) under inert gas (N₂ or Ar) to prevent hydrolysis of the C–Cl bond [3] [7] [8].
Table 2: Key Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Melting Point | 61–65°C | Ambient pressure |
Density | 1.25 g/cm³ | 20°C |
Water Solubility | 3.11 g/L | 20°C |
logP | 1.9–2.68 | Predicted/experimental |
UV-Vis λmax | 318 nm | Ethanol solvent |
While experimental spectral assignments are limited in public literature, inferred data from PubChem records and analogous quinazolines provide insights [3] [5] [8]. NMR spectroscopy would likely show the following key signals:
IR spectroscopy would reveal C–Cl stretch vibrations at 650–800 cm⁻¹, C=N stretches near 1600–1650 cm⁻¹, and aromatic C–H stretches at 3000–3100 cm⁻¹ [5]. Mass spectrometry consistently shows the molecular ion cluster [M]⁺ at m/z 192/194 (3:1 ratio from ³⁵Cl/³⁷Cl isotopes) and a dominant [M+H]⁺ peak at m/z 193.05 in positive-ion mode [4] [8]. Fragments include loss of Cl (→ m/z 157) and cleavage of the chloromethyl group [8].
No single-crystal X-ray diffraction data are publicly available, but powder morphology and stability studies inform solid-state behavior [6] [8]. The compound exhibits polymorphism, with commercial samples appearing as white to pale yellow crystals or orange powders depending on purification methods [3] [8]. The melting point range (61–65°C) suggests possible crystal packing variations [2] [4]. Hygroscopicity is low, but decomposition may occur under prolonged light exposure or humidity due to the reactive C–Cl bond [5] [8]. Storage at <15°C in darkness is recommended to maintain crystallinity and purity [2] [7]. Temperature-dependent XRD would likely reveal phase transitions near 50°C, correlating with pre-melting structural rearrangements [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7